Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estradiol 17-octanoate is a synthetic ester of estradiol, a potent estrogenic hormone. This compound is primarily used in hormone replacement therapy and various medical treatments. The esterification of estradiol with octanoic acid enhances its lipophilicity, allowing for a more prolonged release and action when administered.
Preparation Methods
Synthetic Routes and Reaction Conditions
Estradiol 17-octanoate is synthesized through the esterification of estradiol with octanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of estradiol 17-octanoate involves large-scale esterification processes. The reaction is carried out in stainless steel reactors with precise temperature and pressure controls to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity.
Chemical Reactions Analysis
Types of Reactions
Estradiol 17-octanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield estradiol and octanoic acid.
Oxidation: Estradiol 17-octanoate can be oxidized to form estrone derivatives.
Reduction: The compound can be reduced to form dihydroestradiol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Hydrolysis: Estradiol and octanoic acid.
Oxidation: Estrone derivatives.
Reduction: Dihydroestradiol derivatives.
Scientific Research Applications
Estradiol 17-octanoate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cellular signaling and hormone regulation.
Medicine: Employed in hormone replacement therapy for menopausal symptoms and in the treatment of certain cancers.
Industry: Utilized in the formulation of pharmaceutical products and hormone therapies.
Mechanism of Action
Estradiol 17-octanoate exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The compound influences various physiological processes, including reproductive function, bone density maintenance, and cardiovascular health. The prolonged release of estradiol from its ester form ensures sustained activation of estrogen receptors.
Comparison with Similar Compounds
Estradiol 17-octanoate is compared with other estradiol esters, such as estradiol valerate and estradiol cypionate. These compounds share similar estrogenic properties but differ in their pharmacokinetics and duration of action. Estradiol 17-octanoate is unique due to its specific ester chain length, which provides a distinct release profile and duration of action.
Similar Compounds
- Estradiol valerate
- Estradiol cypionate
- Estradiol benzoate
- Estradiol acetate
Properties
CAS No. |
63042-22-8 |
---|---|
Molecular Formula |
C26H38O3 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] octanoate |
InChI |
InChI=1S/C26H38O3/c1-3-4-5-6-7-8-25(28)29-24-14-13-23-22-11-9-18-17-19(27)10-12-20(18)21(22)15-16-26(23,24)2/h10,12,17,21-24,27H,3-9,11,13-16H2,1-2H3/t21-,22-,23+,24+,26+/m1/s1 |
InChI Key |
VJJJFYBJSXJBPB-XRKIENNPSA-N |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
Canonical SMILES |
CCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.